
5-(4-Aminobenzamido)-2,3-cresotic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminobenzamido)-2,3-cresotic acid is an organic compound that features both aromatic and amide functional groups. This compound is of interest due to its potential applications in various fields such as polymer science, medicinal chemistry, and materials science. The presence of the aminobenzamido group and the cresotic acid moiety contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzamido)-2,3-cresotic acid typically involves the reaction of 4-aminobenzoic acid with 2,3-cresotic acid under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carboxyl group of 2,3-cresotic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminobenzamido)-2,3-cresotic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
5-(4-Aminobenzamido)-2,3-cresotic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(4-Aminobenzamido)-2,3-cresotic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzamido group but lacks the cresotic acid moiety.
2,3-Cresotic acid: Contains the cresotic acid moiety but lacks the aminobenzamido group.
N-(4-Aminobenzoyl)-DL-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of cresotic acid.
Uniqueness
5-(4-Aminobenzamido)-2,3-cresotic acid is unique due to the combination of the aminobenzamido group and the cresotic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6265-15-2 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
5-[(4-aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-11(7-12(13(8)18)15(20)21)17-14(19)9-2-4-10(16)5-3-9/h2-7,18H,16H2,1H3,(H,17,19)(H,20,21) |
Clave InChI |
AOMFEMQHOBBHFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


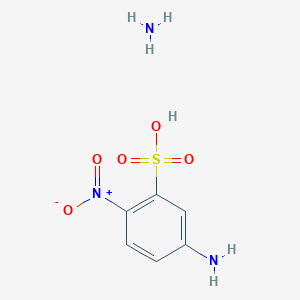
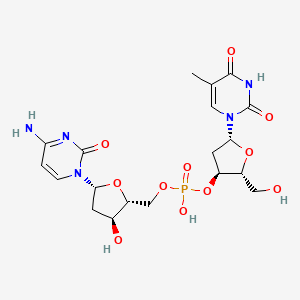
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
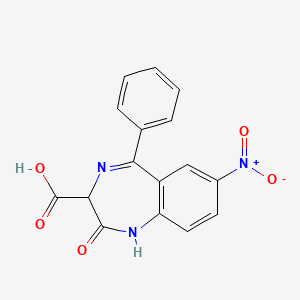


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
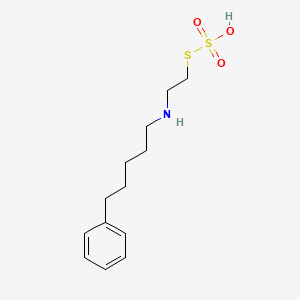
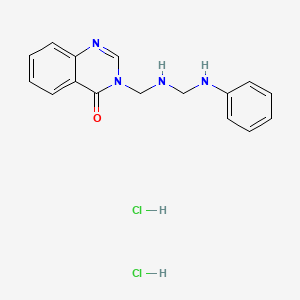
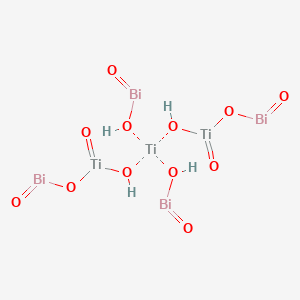
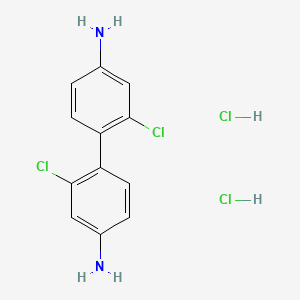
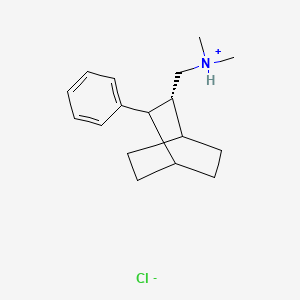
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

